molecular formula C10H17NO4 B2845319 Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate CAS No. 344884-10-2

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B2845319
CAS No.: 344884-10-2
M. Wt: 215.249
InChI Key: NYYVBJAPYGKIEN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a ketone functional group within a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving hydrolysis and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Cancer Activity :
    Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate has been studied for its potential to enhance the efficacy of anti-cancer drugs. In particular, it has shown promise in augmenting the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells. The compound works by inhibiting NMDA receptors, which are implicated in various cancers, thereby affecting tumor growth and survival mechanisms .
  • Peripheral NMDA Receptor Studies :
    The compound has been identified as a peripheral NMDA receptor antagonist, making it a valuable tool for research into chronic pain and other peripheral conditions. Its inability to cross the blood-brain barrier allows for targeted studies on peripheral NMDA receptor functions without central nervous system interference .

Synthetic Methodologies

This compound serves as an important intermediate in synthetic organic chemistry. It is utilized in various reactions, including:

  • Grignard Reactions :
    The compound can be employed in Grignard reactions where it acts as a nucleophile, facilitating the formation of complex organic structures .
  • Epoxidation Reactions :
    It has been used in epoxidation processes, demonstrating high yields and selectivity. For instance, it can be converted into epoxide forms with significant diastereoselectivity .

Case Study 1: Enhancement of Anti-Cancer Efficacy

In a study published in December 2017, researchers demonstrated that this compound significantly increased the cytotoxic action of sorafenib against murine hepatocellular carcinoma cells. The study detailed pharmacokinetic analyses that showed effective absorption and retention of the compound within tumor tissues, supporting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Peripheral NMDA Receptor Research

A study focusing on the role of NMDA receptors in cancer highlighted the utility of this compound as a research tool. It was shown to inhibit calcium influx through NMDA receptors in murine HCC cells, suggesting its role in modulating lipid signaling pathways associated with cancer cell survival .

Summary Table of Applications

Application AreaDescription
Anti-Cancer Drug EfficacyEnhances the effectiveness of sorafenib in treating hepatocellular carcinoma
Peripheral NMDA Receptor StudiesActs as a peripheral NMDA receptor antagonist for chronic pain research
Synthetic Organic ChemistryServes as an intermediate in Grignard reactions and epoxidation processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The presence of the tert-butyl ester group and the hydroxymethyl group allows for specific interactions with the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups and structural features, which confer distinct reactivity and biological activity. The presence of the pyrrolidine ring, combined with the tert-butyl ester and hydroxymethyl groups, allows for versatile chemical transformations and interactions with biological targets. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate (C10H17NO4) is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, enzyme interactions, and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO4
  • Molar Mass : 215.25 g/mol
  • Structural Characteristics : The compound features a five-membered nitrogen-containing ring structure, which is significant for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition. The hydroxymethyl group allows for interactions with nucleophilic residues in enzymes, which can lead to the formation of covalent bonds and subsequent inhibition of enzymatic activity. This mechanism is crucial in various biological contexts, including:

  • Enzyme Inhibition : The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access.
  • Protein Binding : It has been shown to interact with specific proteins, altering their function and potentially leading to downstream effects in cellular pathways .

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

Enzyme Interaction Studies

Recent studies have highlighted the compound's role in enzyme interaction assays, demonstrating its potential as a lead compound for developing enzyme inhibitors. For instance, it has been evaluated against various enzymes involved in metabolic pathways.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study reported that this compound inhibited specific enzymes related to metabolic disorders. The IC50 values were determined through kinetic assays, showcasing its potential for therapeutic applications .
  • Antimicrobial Properties :
    • Preliminary investigations indicated that the compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameBiological ActivityUnique Features
Tert-butyl 5-oxopyrrolidine-2-carboxylateModerate enzyme inhibitionLacks hydroxymethyl group
Tert-butyl 2-hydroxymethyl-5-oxopyrrolidine-1-carboxylateStronger inhibition profileEnhanced nucleophilicity
Tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylateBroad spectrum antimicrobial activityPresence of formyl group

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, and what factors influence yield optimization?

  • Methodology : The compound is synthesized via multi-step organic reactions. A typical approach involves coupling a carboxylate precursor with a hydroxymethylpyrrolidine intermediate under anhydrous conditions. For example, in a similar pyrrolidine derivative synthesis, DIPEA (diisopropylethylamine) and CH₂Cl₂ are used as a base and solvent, respectively, with sequential addition of reagents to form mixed anhydrides. Post-reaction purification via flash chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) ensures high purity .
  • Yield Factors :

  • Stoichiometry : Excess reagents (e.g., 1.2–1.5 equivalents of activating agents like isobutyl chloroformate) improve conversion.
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Purification : Gradient elution during chromatography reduces co-elution of byproducts.

Q. How is this compound characterized, and which analytical techniques are critical for confirming its structure?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the pyrrolidine ring protons (δ 2.5–4.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 316.3948 for a related compound) .
  • IR Spectroscopy : Absorptions near 1700–1750 cm⁻¹ confirm carbonyl groups (C=O) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in derivatives of this compound?

  • Stereocontrol : In enantioselective syntheses, chiral auxiliaries or catalysts (e.g., Lewis acids) induce asymmetry. For example, (R)- or (S)-configured analogs show distinct biological activities due to spatial alignment with enzyme active sites .
  • Case Study : A study on a chiral analog demonstrated that steric hindrance from the tert-butyl group directs nucleophilic attack to the less hindered face of the pyrrolidine ring, favoring specific diastereomers .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Reactivity Profile :

  • Nucleophilic Substitution : The hydroxymethyl group can be activated via tosylation or mesylation, enabling displacement by amines or thiols. For example, tosyl chloride in pyridine converts the hydroxyl to a leaving group, facilitating SN2 reactions .
  • Oxidation : Controlled oxidation with PCC (pyridinium chlorochromate) converts the hydroxymethyl group to a ketone, altering electronic properties for downstream applications .

Q. What strategies are employed to study the compound’s interactions with biological targets like enzymes or receptors?

  • Methodology :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like BACE-1 (β-secretase), a key enzyme in Alzheimer’s disease. Docking scores correlate with experimental IC₅₀ values .
  • Kinetic Assays : Enzymatic inhibition is quantified using fluorogenic substrates. For instance, a pyrrolidine-based inhibitor showed competitive inhibition with Kᵢ values in the micromolar range .

Q. Contradictions and Limitations

  • Stereochemical Outcomes : reports enantioselective synthesis with >90% ee using chiral catalysts, whereas lacks stereochemical details, suggesting method-dependent variability.
  • Biological Activity : While highlights neuroprotective potential, other studies (e.g., ) focus on enzyme inhibition, indicating context-dependent applications.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVBJAPYGKIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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